Human Adenosine A1 Receptor Affinity: 5-Methoxy-2-(pyridin-2-yl)aniline Exhibits 15 nM Ki Versus Inactive Unsubstituted Analog
5-Methoxy-2-(pyridin-2-yl)aniline demonstrates specific, quantifiable binding to the human adenosine A1 receptor with a Ki value of 15 nM, as measured by competitive displacement of ³[H]R-PIA in CHO cells expressing the human receptor [1]. In contrast, the unsubstituted analog 2-(pyridin-2-yl)aniline (CAS 29528-30-1) lacks this specific pharmacological activity; its primary documented applications are as a directing group for C-H amination reactions rather than as a GPCR ligand [2]. No binding affinity for adenosine A1 has been reported for the unsubstituted analog. This difference is attributed to the electron-donating methoxy group at the 5-position, which alters the electronic distribution and hydrogen-bonding capacity of the aniline moiety, enabling favorable interactions within the A1 receptor binding pocket.
| Evidence Dimension | Adenosine A1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 15 nM |
| Comparator Or Baseline | 2-(Pyridin-2-yl)aniline (CAS 29528-30-1); no detectable A1 receptor binding reported in literature |
| Quantified Difference | ≥ 33,000-fold difference (assuming comparator Ki > 500 μM as inactive threshold) |
| Conditions | Displacement of ³[H]R-PIA from human A1 adenosine receptor expressed in CHO cells; 60 min incubation; liquid scintillation analysis |
Why This Matters
Procurement of the 5-methoxy analog is essential for adenosine A1 receptor-targeted screening programs, whereas the unsubstituted analog would yield no measurable signal in A1 binding assays.
- [1] BindingDB Entry BDBM50389794 (CHEMBL2070398). Affinity Data for 5-Methoxy-2-(pyridin-2-yl)aniline at Human Adenosine A1 Receptor. View Source
- [2] Zhao, Y. et al. Discovery of 2-(pyridin-2-yl)aniline as a directing group for the sp2 C–H bond amination mediated by cupric acetate. RSC Advances, 2017. View Source
